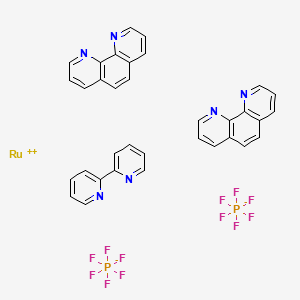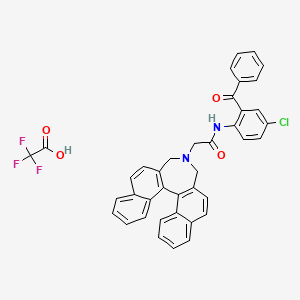![molecular formula C21H22O2Si B13906974 (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol CAS No. 188524-93-8](/img/structure/B13906974.png)
(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol: is an organic compound that features a triphenylsilyl group attached to a propan-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol typically involves the reaction of triphenylsilanol with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs. Its ability to protect hydroxyl groups makes it valuable in the development of complex drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The triphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which selectively cleave the triphenylsilyl group, regenerating the free hydroxyl group.
相似化合物的比较
- (2S)-1-[(Trimethylsilyl)oxy]propan-2-ol
- (2S)-1-[(Tert-butyldimethylsilyl)oxy]propan-2-ol
- (2S)-1-[(Triisopropylsilyl)oxy]propan-2-ol
Comparison:
- (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is unique due to the bulkiness of the triphenylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl or tert-butyldimethylsilyl.
- The triphenylsilyl group also offers enhanced stability under acidic and basic conditions, making it suitable for a wider range of synthetic applications.
- Compared to triisopropylsilyl, the triphenylsilyl group provides similar steric protection but with different electronic properties, which can influence the reactivity of the protected molecule.
属性
CAS 编号 |
188524-93-8 |
|---|---|
分子式 |
C21H22O2Si |
分子量 |
334.5 g/mol |
IUPAC 名称 |
(2S)-1-triphenylsilyloxypropan-2-ol |
InChI |
InChI=1S/C21H22O2Si/c1-18(22)17-23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3/t18-/m0/s1 |
InChI 键 |
ZWIUAQXBOJMKAV-SFHVURJKSA-N |
手性 SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
规范 SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)


![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)
